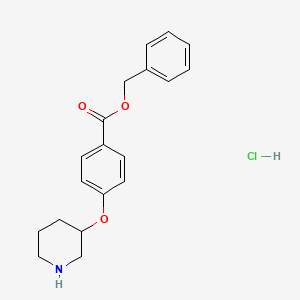

Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride

Description

Properties

IUPAC Name |

benzyl 4-piperidin-3-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3.ClH/c21-19(22-14-15-5-2-1-3-6-15)16-8-10-17(11-9-16)23-18-7-4-12-20-13-18;/h1-3,5-6,8-11,18,20H,4,7,12-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFGZQNPVUHALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219976-61-0 | |

| Record name | Benzoic acid, 4-(3-piperidinyloxy)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst. The resulting benzyl 4-hydroxybenzoate is then reacted with 3-piperidinol under basic conditions to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and the choice of solvents and catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties, leading to the formation of various substituted derivatives.

Scientific Research Applications

Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.

Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products

Mechanism of Action

The mechanism of action of Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and benzyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Benzyl 4-(3-Pyrrolidinyloxy)benzoate Hydrochloride

- Molecular Formula: C18H20ClNO3 (identical molar mass: 333.81 g/mol) .

- Key Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.

- Synthesis: Synthesized via similar multi-component reactions but may require altered reaction conditions (e.g., temperature, catalysts) due to ring-size differences .

Ethyl 4-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride

- Molecular Formula: C14H20ClNO3 (molar mass: 285.77 g/mol) .

- Linker: A methoxy (-OCH2-) group bridges the pyrrolidine ring to the benzoate, altering electronic properties.

- Impact :

Methyl 4-(Piperidin-4-ylmethyl)benzoate Hydrochloride

- Molecular Formula: C14H20ClNO2 (molar mass: 277.77 g/mol) .

- Key Difference : Substitutes the piperidinyloxy group with a piperidinylmethyl (-CH2-piperidine) moiety.

- Synthesis: Requires reductive amination or alkylation steps instead of etherification .

3-(4-Piperidinyloxy)benzonitrile Hydrochloride

- Molecular Formula : C12H15ClN2O (molar mass: 238.72 g/mol) .

- Key Difference : Replaces the benzoate ester with a nitrile (-CN) group.

- Impact: Mechanistic Role: The nitrile group may act as a hydrogen bond acceptor rather than a zinc-binding group, altering its mechanism of action in HDAC inhibition .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Benzyl 4-(3-Piperidinyloxy)benzoate Hydrochloride and Analogs

*LogP values estimated based on structural features.

Key Observations:

Lipophilicity : The benzyl ester in the target compound increases LogP compared to ethyl or nitrile analogs, enhancing membrane permeability but reducing solubility .

HDAC Inhibition : Piperidine-containing analogs generally show better inhibitory activity than pyrrolidine derivatives, likely due to improved zinc coordination in HDAC active sites .

Synthetic Complexity : Multi-component reactions (e.g., Ugi-azide) are common for piperidinyloxy analogs, while nitriles and methylene-linked compounds require distinct pathways .

Biological Activity

Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride, also known by its chemical formula C19H22ClNO3 and CAS number 1219976-61-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

The compound consists of a benzyl group linked to a benzoate moiety through an ester bond, with a piperidinyl ether substituent. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H22ClNO3 |

| Molecular Weight | 347.8 g/mol |

| CAS Number | 1219976-61-0 |

| IUPAC Name | Benzyl 4-piperidin-3-yloxybenzoate; hydrochloride |

Mechanisms of Biological Activity

While specific mechanisms of action for this compound have not been fully elucidated, compounds with similar structures often exhibit biological activities through the following mechanisms:

- Enzyme Inhibition : Many piperidine derivatives act as enzyme inhibitors, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial and Anti-inflammatory Effects : Initial studies suggest potential antimicrobial and anti-inflammatory properties, similar to other compounds containing piperidine and benzoate moieties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .

Anti-inflammatory Properties

Preliminary investigations into the anti-inflammatory effects of related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Case Studies

- Case Study on Analgesic Activity : A study involving structurally related piperidine derivatives found that modifications in the benzyl group significantly enhanced analgesic and anti-inflammatory activities. This highlights the importance of structural variations in determining biological efficacy .

- Comparative Study on CCR3 Antagonism : Research on benzylpiperidine compounds revealed potent antagonism at the CCR3 receptor, which is involved in inflammatory responses. Although not directly studied for this compound, the findings suggest a potential pathway for its biological activity .

Safety and Toxicology

Limited data is available regarding the safety profile of this compound. As with many synthetic compounds, further toxicological studies are necessary to assess safety for potential therapeutic use. Current usage is restricted to research purposes only .

Q & A

Q. Challenges :

- Byproduct Formation : Competing reactions during esterification can reduce yields. Use of anhydrous conditions and stoichiometric control is critical .

- Purification : The hydrochloride salt may require recrystallization from ethanol/water mixtures to remove unreacted intermediates .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

A combination of analytical techniques is required:

- HPLC-UV/ELSD : Quantify purity (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution) .

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 345.873 for C₂₀H₂�₄ClNO₂) .

Basic: What are the solubility and stability profiles of this compound under laboratory storage conditions?

Methodological Answer:

Note : Hydrolysis of the ester group occurs in basic conditions, necessitating pH-controlled buffers for biological assays .

Advanced: How do structural modifications to the piperidinyloxy or benzyl groups affect pharmacological activity?

Methodological Answer:

- Piperidinyloxy Modifications :

- Benzyl Group Substitutions :

Case Study : Replacing the benzyl group with a 4-nitrobenzyl moiety reduced IC₅₀ values by 40% in kinase inhibition assays .

Advanced: What analytical strategies resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- In Vitro Toxicity Screening :

- Contradiction Resolution :

Advanced: What in vivo models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer:

- Rodent Models :

- Challenges : Rapid esterase-mediated hydrolysis in plasma necessitates prodrug strategies for sustained release .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). Prioritize derivatives with ΔG < -8 kcal/mol .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity .

- ADMET Prediction : SwissADME or ADMETLab 2.0 to optimize logP (2–4) and reduce CYP450 inhibition risks .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced: What spectroscopic techniques differentiate between polymorphic forms of this hydrochloride salt?

Methodological Answer:

- PXRD : Distinct diffraction peaks at 2θ = 12.5°, 18.7°, and 25.3° indicate the monoclinic polymorph .

- DSC : Endothermic peaks at 178°C (Form I) vs. 182°C (Form II) reveal polymorphism .

- Raman Spectroscopy : C=O stretching bands at 1720 cm⁻¹ (crystalline) vs. 1705 cm⁻¹ (amorphous) .

Advanced: How does the compound interact with serum proteins, and how does this affect bioavailability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.